molecular formula C16H20N2O2 B11850815 Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11850815
M. Wt: 272.34 g/mol
InChI Key: BAPSPPXZCVJJDH-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a complex structure that includes both ethyl ester and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethylamino Groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.

    Esterification: The carboxylic acid group on the quinoline ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimalarial agent due to the quinoline core, which is a common scaffold in antimalarial drugs.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the dimethylamino groups can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core, making it less effective in applications requiring the quinoline scaffold.

    4-Dimethylaminopyridine: Contains a pyridine ring instead of a quinoline ring, leading to different chemical reactivity and applications.

Uniqueness

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is unique due to the combination of the quinoline core and the ethyl ester functional group, which imparts specific chemical properties and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-6-20-16(19)13-9-17-14-11(3)7-10(2)8-12(14)15(13)18(4)5/h7-9H,6H2,1-5H3

InChI Key

BAPSPPXZCVJJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)N(C)C

Origin of Product

United States

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